L-Serine beta-naphthylamide

概要

説明

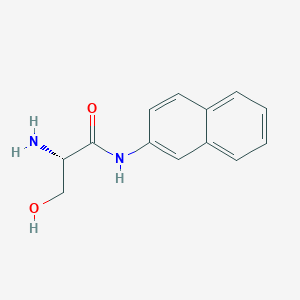

L-Serine beta-naphthylamide is a compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . It is a derivative of L-serine, an amino acid, and beta-naphthylamine. This compound is primarily used in biochemical and physiological investigations, drug development, and the examination of enzyme activity and protein-protein interactions .

準備方法

Synthetic Routes and Reaction Conditions

L-Serine beta-naphthylamide can be synthesized through a reaction between L-serine and beta-naphthylamine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of L-serine and the amino group of beta-naphthylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize impurities .

化学反応の分析

Types of Reactions

L-Serine beta-naphthylamide undergoes various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-serine and beta-naphthylamine.

Substitution: The amino group in the beta-naphthylamine moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Hydrolysis: L-serine and beta-naphthylamine.

Oxidation: Quinones and other oxidized derivatives.

Substitution: Various substituted derivatives of beta-naphthylamine.

科学的研究の応用

L-Serine beta-naphthylamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of complex compounds.

Biology: The compound is used to study enzyme activity and protein-protein interactions.

Medicine: It plays a role in drug development and the examination of biochemical pathways.

Industry: It is used in the production of fine chemicals and specialty chemicals.

作用機序

The mechanism of action of L-Serine beta-naphthylamide involves binding to specific amino acid residues on proteins and enzymes. This binding induces conformational changes in the respective protein or enzyme, potentially affecting its activity or function . The compound’s interaction with proteins and enzymes helps unravel the intricacies of their structure and function .

類似化合物との比較

L-Serine beta-naphthylamide can be compared with other similar compounds, such as:

- L-Tyrosine beta-naphthylamide

- L-Histidine beta-naphthylamide

- L-Arginine beta-naphthylamide hydrochloride

- L-Leucine beta-naphthylamide

Uniqueness

This compound is unique due to its specific interaction with serine residues in proteins and enzymes, which distinguishes it from other beta-naphthylamide derivatives that interact with different amino acid residues .

生物活性

L-Serine beta-naphthylamide is a compound that has garnered interest for its potential biological activities, particularly in the context of neuroprotection and cellular function. This article reviews the current understanding of its biological activity, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes, including neurotransmission and cell proliferation. The beta-naphthylamide moiety enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

Neuroprotective Effects:

this compound exhibits neuroprotective properties by modulating neurotransmitter systems, particularly through its action on glycine receptors. Activation of these receptors leads to hyperpolarization of neurons, thereby reducing excitability and protecting against excitotoxicity caused by excessive glutamate release (Wang et al., 2010; Ren et al., 2013).

Cell Proliferation:

The compound also influences cellular proliferation. L-serine is known to be a precursor for purine nucleotides and deoxythymidine monophosphate, essential for DNA synthesis and cell division (Verleysdonk and Hamprecht, 2000). Studies indicate that L-serine supplementation can stimulate the proliferation of oligodendrocyte precursor cells, which are critical for myelin repair in the central nervous system (Wang et al., 2019).

Table 1: Summary of Key Studies on this compound

Case Study: Hereditary Sensory and Autonomic Neuropathy (HSAN1)

A randomized trial involving high-dose oral L-serine supplementation demonstrated significant improvements in clinical measures among patients with HSAN1. After one year, participants showed a relative improvement in the CMT neuropathy score (CMTNS) compared to placebo, indicating a slowing of disease progression (p = 0.03) .

Case Study: Neuroprotection in Alzheimer’s Disease

In animal models of Alzheimer’s disease, treatment with this compound resulted in reduced levels of amyloid-beta plaques and improved performance in cognitive tasks. These findings suggest that L-serine may play a role in mitigating the pathological features associated with Alzheimer's disease .

Implications for Future Research

The biological activity of this compound highlights its potential therapeutic applications in neurological disorders. Further research is warranted to explore:

- Mechanistic pathways involved in its neuroprotective effects.

- Long-term safety and efficacy in larger clinical trials.

- Potential applications in other neurodegenerative diseases such as multiple sclerosis and schizophrenia.

特性

IUPAC Name |

2-amino-3-hydroxy-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-12(8-16)13(17)15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,16H,8,14H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPLDMLMXHNTAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101008454 | |

| Record name | 2-Amino-3-hydroxy-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101008454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-74-4 | |

| Record name | 2-Amino-3-hydroxy-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101008454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。